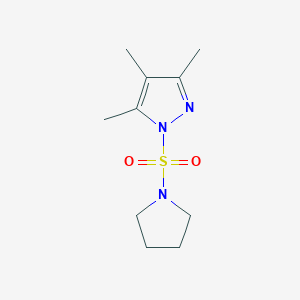![molecular formula C9H13ClN2O2S B500271 [(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine CAS No. 196879-70-6](/img/structure/B500271.png)
[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDMA and has a molecular formula of C9H13ClN2O2S. The compound is synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of [(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine is not fully understood. However, it has been suggested that the compound inhibits the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance and respiration. Inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate ions, which are essential for the growth of cancer cells.
Biochemical and Physiological Effects:
[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine has been shown to have various biochemical and physiological effects. The compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound also inhibits the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions. In addition, [(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine has been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine has several advantages for lab experiments. The compound is easy to synthesize and is commercially available. It has been extensively studied for its anticancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the compound has some limitations. It is not very soluble in water, which makes it difficult to use in aqueous solutions. In addition, the compound has not been extensively studied for its toxicity, and its long-term effects are not fully understood.
Orientations Futures
There are several future directions for the study of [(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine. One direction is the study of its toxicity and long-term effects. Another direction is the synthesis of analogs of the compound with improved solubility and anticancer properties. The compound can also be used as a building block for the synthesis of various compounds with potential applications in medicine and material science. In addition, the compound can be studied for its potential applications in agriculture, such as the development of new pesticides and herbicides.
Conclusion:
[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine is a chemical compound that has potential applications in various fields such as medicinal chemistry, material science, and agriculture. The compound has been extensively studied for its anticancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound inhibits the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions. The compound has some advantages for lab experiments, such as its ease of synthesis and availability, but also has some limitations, such as its low solubility in water. There are several future directions for the study of [(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine, including the study of its toxicity and long-term effects, the synthesis of analogs with improved properties, and its potential applications in agriculture.
Méthodes De Synthèse
[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine is synthesized using various methods. One of the most common methods is the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield. Other methods include the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with dimethylamine hydrochloride in the presence of a base such as sodium carbonate.
Applications De Recherche Scientifique
[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine has potential applications in various fields such as medicinal chemistry, material science, and agriculture. The compound has been studied extensively for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been studied for its antibacterial and antifungal properties. In addition, [(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine has been used as a building block for the synthesis of various compounds.
Propriétés
IUPAC Name |
2-chloro-4-(dimethylsulfamoylamino)-1-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-7-4-5-8(6-9(7)10)11-15(13,14)12(2)3/h4-6,11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPBFRBZBNIIGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)N(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(hydroxymethyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B500191.png)
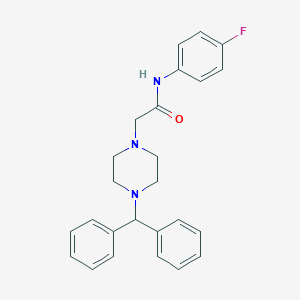
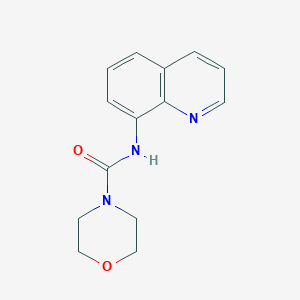
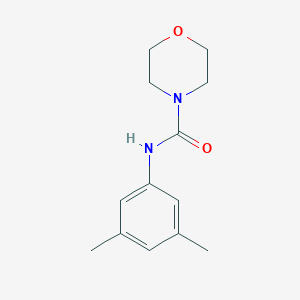
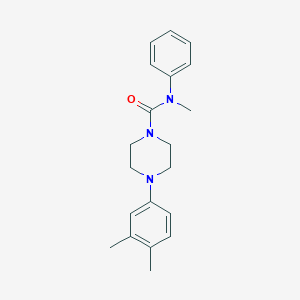

![1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol](/img/structure/B500203.png)
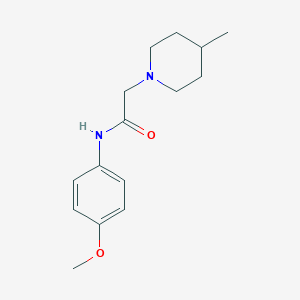
![2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B500206.png)
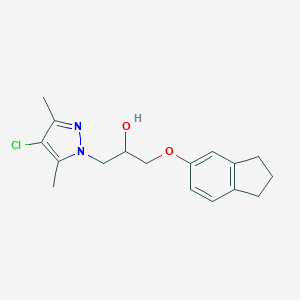
![5,6-dimethyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B500209.png)
